Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate
Description
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl ester at position 6 and a bromine atom at position 2. It is widely used as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGCHIJIFAKVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC=C2Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585926 | |
| Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-98-4 | |
| Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromo ketones, followed by esterification. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethylformamide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and various coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate and its derivatives have been identified as potential inhibitors of Mycobacterium tuberculosis. Research indicates that compounds within this class can disrupt bacterial growth by inhibiting critical enzymes such as pantothenate synthetase, which is essential for the biosynthesis of coenzymes necessary for bacterial survival .
Case Study: Antitubercular Agents
A study synthesized various imidazo[1,2-a]pyridine derivatives and evaluated their efficacy against drug-resistant strains of Mycobacterium tuberculosis. The results showed that some compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.006 μM, significantly outperforming existing clinical candidates . This highlights the potential of this compound as a scaffold for developing new antitubercular drugs.
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its bromine atom enhances its reactivity, allowing it to participate in various coupling reactions to form complex heterocyclic structures. This property is particularly valuable in synthesizing new pharmaceutical agents and other bioactive compounds.
Table 1: Synthetic Applications of this compound
| Application Area | Description | Example Reactions |
|---|---|---|
| Medicinal Chemistry | Drug development targeting infectious diseases | Inhibition of pantothenate synthetase |
| Organic Synthesis | Formation of complex heterocycles | Coupling reactions with aryl halides |
| Material Science | Development of novel materials | Exploration in electronic and photonic applications |
Biological Studies
Cytotoxicity and Mechanism of Action
Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. A study assessed the cytotoxicity of various analogs using HeLa cells and identified several compounds with IC50 values below 150 μM, indicating significant potential for anticancer drug development .
Mechanistic Insights
The mechanism by which these compounds exert their effects often involves interference with critical biological pathways related to cell division and metabolism. For instance, the inhibition of geranylgeranylation—a process vital for protein function—has been linked to reduced viability in cancer cells .
Mechanism of Action
The mechanism of action of Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylate ester group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit enzyme activity or alter receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₇BrN₂O₂.
- Molecular Weight : 255.07 g/mol.
- Hazards : Harmful by inhalation, skin contact, and ingestion, as per its Material Safety Data Sheet (MSDS) .
Comparison with Similar Compounds
Structural Comparisons
The compound is structurally distinct from other imidazo[1,2-a]pyridine derivatives due to the position of the bromine atom (C3) and the methyl ester group (C6). Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | 1315360-75-8 | C₁₀H₉BrN₂O₂ | 269.10 | Ethyl ester at C6; similarity score: 0.87 |
| 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid | 908581-18-0 | C₈H₅BrN₂O₂ | 241.04 | Carboxylic acid at C7; no ester group |
| Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | 603311-76-8 | C₉H₇BrN₂O₂ | 255.07 | Bromine at C6, ester at C8 |
| Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | 372198-69-1 | C₁₀H₉BrN₂O₂ | 269.10 | Bromine at C6, ethyl ester at C3 |
Notes:
- Substitution patterns significantly alter reactivity. For example, bromine at C3 enhances electrophilic aromatic substitution at C2, while ester groups at C6 improve solubility in organic solvents .
- Ethyl esters (e.g., 1315360-75-8) exhibit slightly higher molecular weights and lipophilicity compared to methyl esters .
Physicochemical Properties
Data from synthesized analogs highlight trends in melting points, solubility, and stability:
| Compound Name | Melting Point (°C) | Solubility (mg/mL) | Elemental Analysis (C/H/N) |
|---|---|---|---|
| Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate | Not reported | Soluble in DMSO | C: 42.54%; H: 2.76%; N: 11.00% (calc.) |
| 3-Benzoyl-6,8-dibromo-2-ethoxycarbonylimidazo[1,2-a]pyridine | 215 | Insoluble in water | C: 45.16%; H: 2.68%; N: 6.20% (calc.) |
| 8-Amino-6-bromoimidazo[1,2-a]pyridine | Decomposes >200 | Moderate in EtOH | C: 38.40%; H: 2.88%; N: 19.20% (calc.) |
Biological Activity
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Characteristics
This compound features a unique bicyclic structure that includes both imidazole and pyridine rings. The presence of a bromine atom at the 3-position and a methyl ester group at the 6-position enhances its lipophilicity and reactivity, contributing to its biological properties.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Methyl ester derivative | Enhanced lipophilicity compared to the acid form |
| 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid | Bromine at the 3-position | Different reactivity profile due to bromine placement |
| Imidazo[1,2-a]pyridine-6-carboxylic acid | No bromine substituent | Lacks halogen substitution; potentially different biological activity |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been identified as a potential inhibitor of pantothenate synthetase in Mycobacterium tuberculosis, which is crucial for the biosynthesis of essential cofactors necessary for bacterial growth. This inhibition may disrupt the survival of the bacteria, making it a candidate for further research in tuberculosis treatment .
Anticancer Activity
The compound has also shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, analogs of imidazo[1,2-a]pyridine derivatives have been evaluated for their cytotoxicity against various cancer cell lines. A study reported that certain compounds exhibited half-maximal inhibitory concentration (IC50) values below 150 μM against HeLa cells, indicating significant cytotoxic effects .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. For example, it has been shown to inhibit Rab geranylgeranylation in cancer cells, which is essential for cell viability and proliferation . The precise pathways and interactions are still under investigation but suggest potential avenues for therapeutic development.
Case Studies and Research Findings
- Inhibition of Pantothenate Synthetase : A study highlighted the compound's role in inhibiting pantothenate synthetase in Mycobacterium tuberculosis, suggesting a mechanism that could lead to reduced bacterial growth .
- Cytotoxicity Assays : In cytotoxicity assays conducted on HeLa cells, several imidazo[1,2-a]pyridine derivatives demonstrated significant inhibitory effects with IC50 values ranging from 25 μM to over 700 μM .
- Selectivity Against Cancer Cells : Another research effort revealed that certain derivatives exhibited selectivity against cancer cells while having minimal effects on non-cancerous cells, indicating potential for targeted cancer therapies .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate?
The synthesis typically involves condensation reactions between 2-aminopyridine derivatives and brominated reagents. For example, demonstrates a one-pot two-step reaction using diethyl acetylenedicarboxylate and brominated aryl aldehydes to construct the imidazo[1,2-a]pyridine core. Key steps include cyclization under reflux conditions (e.g., ethanol at 80°C) and subsequent bromination using N-bromosuccinimide (NBS) in DMF . Characterization relies on / NMR and HRMS to confirm regioselectivity and purity .
Q. How is the structural integrity of this compound validated?
A combination of spectroscopic and crystallographic techniques is used:
- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks. For instance, aromatic protons in the imidazo[1,2-a]pyridine ring typically resonate at δ 7.5–8.5 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., observed m/z 255.9874 for [M+H], theoretical 255.9878) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, while ORTEP-III generates thermal ellipsoid plots for visualizing bond lengths and angles .
Q. What are the primary research applications of this compound?
It serves as a versatile intermediate in medicinal chemistry:
- Antifungal Agents : Derivatives show inhibitory activity against squalene synthase and lanosterol-14α demethylase, validated via molecular docking (binding energies: -9.6 to -8.7 kcal/mol) .
- Kinase Inhibitors : Structural analogs are used in cyclin-dependent kinase (CDK) inhibitor development, leveraging the bromine atom for Suzuki-Miyaura cross-coupling reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
Contradictions in X-ray data (e.g., disordered atoms or twinning) are addressed using:
- SHELX Suite : SHELXD for phase determination and SHELXL for refinement, with R-factor convergence below 5% .
- Validation Tools : PLATON checks for missed symmetry, and CCDC Mercury validates hydrogen bonding networks .
Example: resolved thermal motion artifacts by refining anisotropic displacement parameters and applying TWIN/BASF commands in SHELXL .
Q. What computational strategies optimize the design of derivatives for target-specific activity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like squalene synthase. Substituent effects (e.g., bromine vs. chlorine) are evaluated via free energy calculations .
- QSAR Modeling : Hammett constants (σ) correlate electronic effects of substituents (e.g., -Br, -CF) with bioactivity trends .
Q. How are synthetic byproducts or regiochemical ambiguities analyzed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
